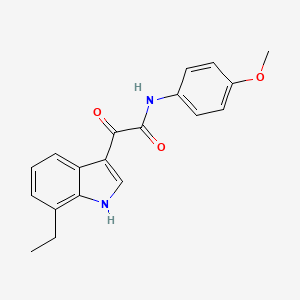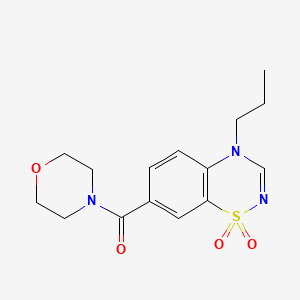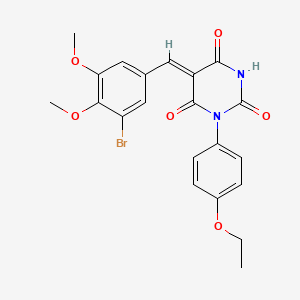
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide, commonly known as EIAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EIAC is a synthetic compound that belongs to the class of indole-based compounds. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of EIAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation, cancer, and bacterial infections. EIAC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known mediators of inflammation. EIAC has also been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). Additionally, EIAC has been found to inhibit the growth of certain bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
EIAC has been found to have various biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. EIAC has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, EIAC has been found to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EIAC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. Additionally, EIAC has been found to be stable under various conditions, which makes it suitable for use in various assays. However, one limitation of EIAC is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several potential future directions for research on EIAC. One area of research could be the development of EIAC-based fluorescent probes for the detection of other metal ions in biological systems. Another area of research could be the development of EIAC derivatives with improved anti-inflammatory, anti-cancer, and antibacterial properties. Additionally, further studies could be conducted to elucidate the mechanism of action of EIAC and to identify specific targets for its activity.
Métodos De Síntesis
EIAC can be synthesized using a multi-step reaction process. The first step involves the synthesis of 7-ethyl-1H-indole-3-carboxylic acid, which is then reacted with 4-methoxyaniline to form 2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide. This intermediate is then subjected to a final reaction with acetic anhydride to produce EIAC.
Aplicaciones Científicas De Investigación
EIAC has been studied for its potential applications in various fields. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. EIAC has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, EIAC has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-12-5-4-6-15-16(11-20-17(12)15)18(22)19(23)21-13-7-9-14(24-2)10-8-13/h4-11,20H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVCIRYBPCBCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898122.png)
![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4898129.png)
![3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B4898134.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4898187.png)


![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)

